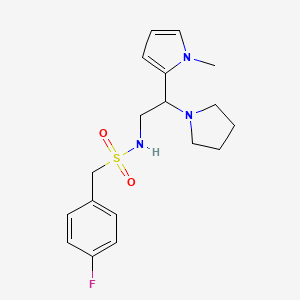

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide

Descripción

BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O2S/c1-21-10-4-5-17(21)18(22-11-2-3-12-22)13-20-25(23,24)14-15-6-8-16(19)9-7-15/h4-10,18,20H,2-3,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWICCFUTVPFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide, often referred to by its chemical structure, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₁₈F₁N₃O₂S

- Molecular Weight : 295.36 g/mol

- CAS Number : 251924-61-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the 4-fluorophenyl group enhances lipophilicity, which may improve binding affinity to target sites.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases that are crucial in cancer cell proliferation and survival.

- Modulation of GABA-A Receptors : Similar compounds have demonstrated potential as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting a role in neuropharmacology.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties through the inhibition of tumor growth and induction of apoptosis in various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit IKKα, a kinase involved in NF-κB signaling, which is often upregulated in cancers .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its modulation of GABA-A receptors could lead to anxiolytic or sedative effects, making it a candidate for further investigation in neuropharmacology .

Study 1: Anticancer Activity

A study conducted by Sechi et al. (2006) explored the anticancer effects of various sulfonamide derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1 | 5.2 | MCF-7 (Breast) |

| 2 | 3.8 | MDA-MB-231 |

Study 2: Neuropharmacological Evaluation

In a study assessing the effects on GABA-A receptor modulation, the compound showed promising results as a PAM, enhancing GABAergic transmission and suggesting potential therapeutic applications in anxiety disorders .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound, and how can yield and purity be optimized?

Methodological Answer: The synthesis involves sequential functionalization of the pyrrole and pyrrolidine moieties, followed by sulfonamide coupling. Key steps include:

- Nucleophilic substitution to introduce the 1-methylpyrrole group under anhydrous conditions (e.g., DMF, 60–80°C) .

- Sulfonylation using 4-fluorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization tips: - Control reaction temperature to minimize side products (e.g., over-sulfonylation) .

- Use HPLC-MS for real-time monitoring of intermediates .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.4 ppm for the 4-fluorophenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₄FN₃O₂S: 394.1654) .

- HPLC-PDA : Assess purity (>98% at 254 nm) and detect trace impurities .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamides with known kinase or GPCR activity) .

- In Vitro Screening : Use fluorescence polarization assays for binding affinity or enzymatic inhibition (e.g., ATPase assays at 10 µM–1 mM concentrations) .

- Cytotoxicity Profiling : Test against cell lines (e.g., HEK293, HepG2) via MTT assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

- Functional Group Variation : Synthesize derivatives by replacing the 4-fluorophenyl with chloro- or trifluoromethyl groups to assess halogen effects .

- Bioisosteric Replacement : Substitute pyrrolidine with piperidine to evaluate ring size impact on target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with activity .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .

- Dose-Response Reproducibility : Replicate bioassays under standardized conditions (e.g., fixed serum concentration, pH 7.4) to rule out assay variability .

- Meta-Analysis : Review data from structurally similar compounds (e.g., sulfonamides with pyrrole moieties) to identify trends .

Q. How can solubility and stability challenges be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .

- Forced Degradation Studies : Expose the compound to heat (40°C), light, and pH extremes (1–13) to identify degradation pathways via LC-MS .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

Q. What methodologies assess metabolic stability and cytochrome P450 interactions?

Methodological Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.